6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS No.: 74838-72-5
Cat. No.: VC17319333
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74838-72-5 |
|---|---|
| Molecular Formula | C15H15N3O3 |
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 6-amino-1,3-dimethyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H15N3O3/c1-17-13(16)12(14(20)18(2)15(17)21)11(19)9-8-10-6-4-3-5-7-10/h3-9H,16H2,1-2H3/b9-8+ |
| Standard InChI Key | LLPZZUJHRJYPDI-CMDGGOBGSA-N |
| Isomeric SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=O)/C=C/C2=CC=CC=C2)N |
| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=O)C=CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-amino-1,3-dimethyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione, reflects its intricate substitution pattern. The pyrimidine ring is functionalized at the 1 and 3 positions with methyl groups, while the 5-position hosts a cinnamoyl group in the (E)-configuration. The amino group at the 6-position introduces potential hydrogen-bonding interactions, which are critical for biological activity.
Key Structural Features:
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Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Cinnamoyl substituent: A propenoyl group linked to a phenyl ring, contributing hydrophobicity and π-π stacking potential.
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Methyl and amino groups: Enhance solubility and reactivity, respectively.
Physical Properties
While direct measurements for this compound are scarce, analogous pyrimidine derivatives offer comparative insights. For example, 6-amino-1,3-dimethyluracil (CAS 6642-31-5), a structurally related compound, has a melting point of 295°C and a water solubility of 7.06 g/L at 25°C . The cinnamoyl group in 6-amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione likely reduces aqueous solubility due to increased hydrophobicity, though experimental validation is needed.
Table 1: Comparative Physicochemical Data
| Property | 6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6-Amino-1,3-dimethyluracil |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ | C₆H₉N₃O₂ |
| Molecular Weight (g/mol) | 285.30 | 155.15 |
| Melting Point | Not reported | 295°C |
| Water Solubility | Estimated low | 7.06 g/L |
Synthesis and Reaction Pathways
Synthetic Strategies
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Formation of the pyrimidine core: Condensation of dimethylurea with a β-keto ester to form 1,3-dimethyluracil.
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Introduction of the amino group: Nitration followed by reduction or direct amination at the 6-position.
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Cinnamoylation: Acylation at the 5-position using cinnamoyl chloride under basic conditions .
A related synthesis for 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves refluxing with hydrogen chloride and sodium methoxide in methanol, yielding an 80% product . Adapting this method for cinnamoyl incorporation would require careful optimization to prevent side reactions.
Challenges and Optimization
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position.
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Steric hindrance: The bulky cinnamoyl group may necessitate elevated temperatures or catalysts.
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Purification: Chromatographic techniques may be required due to the compound’s polarity and hydrophobicity.
Research Gaps and Future Directions
Priority Areas for Investigation
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Synthetic optimization: Developing reproducible methods for large-scale production.
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Biological screening: Testing against cancer cell lines, microbial strains, and enzymatic targets.
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Structural modification: Exploring substituent effects on activity and solubility.
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